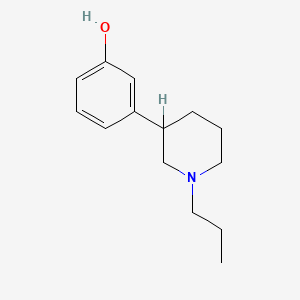

3-(1-propylpiperidin-3-yl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.

生物活性

3-(1-Propylpiperidin-3-yl)phenol, also known by its chemical structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N, with a molecular weight of approximately 205.30 g/mol. The compound features a piperidine ring substituted with a propyl group and a phenolic hydroxyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:

- Sigma Receptors : This compound has been shown to modulate sigma receptors, which are implicated in neuroprotective effects and the modulation of neurotransmitter systems. Research indicates that sigma receptor activation can influence cognitive functions and may have therapeutic implications in neurodegenerative diseases .

- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are critical in regulating mood, reward, and motor control. Studies indicate that compounds with similar structures can exhibit dopaminergic activity .

Biological Activity and Effects

Research has demonstrated several biological activities associated with this compound:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection against oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative disorders .

- Antidepressant-like Activity : Animal models have shown that compounds similar to this compound exhibit antidepressant-like effects, potentially through serotonin modulation .

- Analgesic Properties : Some studies have indicated that this compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Neuroprotection : A study involving animal models treated with this compound showed reduced neuronal damage after induced oxidative stress. The results indicated a significant decrease in markers of apoptosis compared to control groups .

- Behavioral Studies : In behavioral assessments, subjects administered with this compound displayed improved performance in tasks measuring cognitive function and reduced anxiety-like behaviors, suggesting its potential as an antidepressant or anxiolytic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Sigma Receptor Activity | Dopamine Receptor Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Moderate | Yes |

| Compound A (similar structure) | High | Low | Yes |

| Compound B (related phenol) | Low | High | No |

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-(1-propylpiperidin-3-yl)phenol in synthetic samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to verify the piperidine ring substituents and phenol group positioning. For example, 1H NMR can distinguish between equatorial and axial protons in the piperidine ring .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the hydroxyl group (O-H stretch, ~3200–3600 cm−1) and tertiary amine (C-N stretch, ~1200 cm−1) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 247.3 for C15H21NO) and fragmentation patterns .

Q. What synthetic routes are recommended for this compound?

- Methodological Answer : Key approaches include:

- Phosphonium Salt-Mediated Reactions : Utilize triphenylphosphine (PPh3) to facilitate nucleophilic substitution, as demonstrated in analogous piperidine derivatives. Reaction conditions (e.g., solvent polarity, temperature) must optimize yield and regioselectivity .

- Reductive Amination : Combine 3-piperidinylphenol with propionaldehyde under hydrogenation, using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the bioactivity of this compound be screened in preclinical studies?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., Preclamol, an antipsychotic):

- Dopamine Receptor Binding Assays : Radioligand competition studies (e.g., 3H-spiperone for D2 receptors) to evaluate affinity .

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- In Vivo Behavioral Models : Rodent studies (e.g., open-field test) to assess antipsychotic or sedative effects .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported receptor binding affinities for this compound?

- Methodological Answer :

- Orthosteric vs. Allosteric Modulation : Use Schild analysis or radioligand dissociation assays to distinguish binding modes .

- Chirality Considerations : Synthesize enantiomers (e.g., (R)- and (S)-forms) and compare activities via circular dichroism (CD) and receptor crystallography .

- Data Normalization : Control for batch-to-batch purity variations using HPLC (>98% purity thresholds) and validate with independent labs .

Q. How can environmental persistence of this compound be modeled given limited monitoring data?

- Methodological Answer :

- Surrogate Compounds : Use triphenyl phosphate (TPP) data for biodegradation and bioaccumulation modeling, as both share aromatic/amine functional groups .

- QSPR Models : Predict octanol-water partition coefficients (log P) and soil adsorption constants (Koc) using software like EPI Suite™ .

- Microcosm Studies : Simulate aerobic/anaerobic degradation in soil/water systems, tracking metabolites via LC-MS/MS .

Q. What methodologies optimize enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Rhodium(I)-(R)-BINAP complexes to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors/dust .

- Spill Management : Neutralize phenol spills with 5% sodium hydroxide (NaOH) and adsorb with vermiculite .

Q. How can researchers develop novel derivatives of this compound with enhanced bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrugs (e.g., acetylated phenol) to improve lipophilicity and blood-brain barrier penetration .

- Salt Formation : Synthesize hydrochloride salts (as in Preclamol) to enhance aqueous solubility .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the piperidine N-substituent and phenol para-substituents, testing via Caco-2 cell permeability assays .

属性

CAS 编号 |

75240-91-4 |

|---|---|

分子式 |

C14H21NO |

分子量 |

219.32 g/mol |

IUPAC 名称 |

3-(1-propylpiperidin-3-yl)phenol |

InChI |

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |

InChI 键 |

HTSNFXAICLXZMA-UHFFFAOYSA-N |

SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

规范 SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

同义词 |

3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。